3-(Cycloheptylmethyl)piperidine hydrochloride
Overview
Description
3-(Cycloheptylmethyl)piperidine hydrochloride: is a chemical compound with the molecular formula C₁₃H₂₆ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cycloheptylmethyl group attached to the piperidine ring
Scientific Research Applications
Mechanism of Action
Target of action
Piperidine derivatives are often involved in interactions with various receptors in the body. For example, some piperidine derivatives are known to interact with muscarinic receptors .
Mode of action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some piperidine derivatives act as antagonists at their target receptors, meaning they block the action of other molecules .
Biochemical pathways
Piperidine derivatives can influence a variety of biochemical pathways. For example, some piperidine derivatives have been found to have anticancer properties, potentially influencing pathways involved in cell proliferation and apoptosis .
Result of action
The results of the action of piperidine derivatives can include a wide range of physiological effects. For example, some piperidine derivatives have been found to have therapeutic potential against various types of cancers .
Safety and Hazards
While specific safety data for 3-(Cycloheptylmethyl)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For instance, Piperidine, a similar compound, is classified as a flammable liquid and vapor, and it’s harmful if swallowed . It’s toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cycloheptylmethyl)piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a molybdenum disulfide catalyst.
Attachment of the Cycloheptylmethyl Group: The cycloheptylmethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Cycloheptylmethyl)piperidine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated or arylated piperidine derivatives.
Comparison with Similar Compounds
Piperidine: A simpler structure without the cycloheptylmethyl group.
Cycloheptylpiperidine: Similar structure but lacks the methyl group on the cycloheptyl ring.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom instead of the cycloheptylmethyl group.
Uniqueness: 3-(Cycloheptylmethyl)piperidine hydrochloride is unique due to the presence of both the cycloheptylmethyl group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-(cycloheptylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-4-7-12(6-3-1)10-13-8-5-9-14-11-13;/h12-14H,1-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLMQROMKERKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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